molecular formula C25H28N2O4S B2491771 Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866844-24-8

Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2491771
CAS RN: 866844-24-8
M. Wt: 452.57
InChI Key: HZAJUDCYUPFQKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate often involves multi-step reactions that may include the formation of quinoline derivatives and subsequent functionalization with piperidine moieties. For instance, a related synthesis involves a one-pot reaction leading to the formation of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate via the reaction of ethyl acetoacetate with specific quinoline derivatives in the presence of hydrazine hydrate, demonstrating a methodology that could potentially be adapted for the synthesis of this compound (Abdel-Mohsen, 2014).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline core attached to a piperidine ring through a carboxylate ester linkage. This structural configuration imparts the molecule with unique chemical properties and reactivity patterns, as seen in compounds with similar structures. Molecular geometry and electronic configuration studies, typically conducted through computational methods like DFT, play a crucial role in understanding the interaction potentials and stability of such compounds (Fatma et al., 2017).

Chemical Reactions and Properties

Compounds containing both quinoline and piperidine rings, similar to this compound, exhibit a broad range of chemical reactivity. These may include nucleophilic substitution reactions, where the tosyl group can act as a leaving group, or reactions involving the carboxylate ester functionality. The presence of these functional groups enables the compound to undergo various synthetic transformations, leading to a wide array of derivatives with potential biological activities (Gao et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in drug formulation and synthesis. These properties are influenced by the molecular structure, particularly the functional groups and the overall molecular geometry. For compounds with similar structures, studies often utilize techniques like X-ray crystallography to elucidate their solid-state configurations, which directly impact their physical behavior (Fatma et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for its chemical and pharmacological applications. These properties are dictated by the molecular structure, particularly the electronic environment created by the quinoline and piperidine rings, as well as the tosyl and ester groups. Research in this area often focuses on the reactivity patterns of similar compounds, providing a foundation for predicting the behavior of this compound in synthetic and biological contexts (Zhu et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines

    : Ethyl 1-amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate, a compound structurally related to Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-4-carboxylate, was used in the synthesis of complex pyrimidine derivatives with potential pharmacological properties (Paronikyan et al., 2016).

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridine derivatives. This showcases the compound's utility in complex chemical reactions (Zhu et al., 2003).

Medicinal Chemistry Applications

  • Antibacterial and Antifungal Agents : Derivatives of quinolonecarboxylic acids, structurally similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. These studies contribute to the development of new antimicrobial agents (Koga et al., 1980).

  • PET Imaging in Breast Cancer : Tetrahydroisoquinoline derivatives, similar in structure to this compound, have been explored as selective estrogen receptor modulators (SERMs) and evaluated for their potential in PET imaging of estrogen receptor expression in breast cancer (Gao et al., 2008).

  • Development of Antimicrobial Agents : Synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, a compound with a structural resemblance to this compound, showed significant antimicrobial properties. This underlines the potential of similar compounds in developing new antimicrobial agents (Abdel-Mohsen, 2014).

  • Synthesis of Piperidine Substituted Benzothiazole Derivatives : Research into synthesizing new benzothiazole derivatives with piperidine substitution, akin to this compound, revealed their potential antibacterial and antifungal properties (Shafi et al., 2021).

properties

IUPAC Name

ethyl 1-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-15-18(3)7-10-22(21)26-16-23(24)32(29,30)20-8-5-17(2)6-9-20/h5-10,15-16,19H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAJUDCYUPFQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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